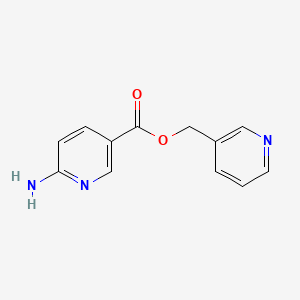

Nicotinyl 6-aminonicotinate

Description

Structure

3D Structure

Properties

CAS No. |

70022-05-8 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15) |

InChI Key |

NQXJJZAGIYNYLT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors of Nicotinyl 6 Aminonicotinate

Established Synthetic Routes for Nicotinyl 6-aminonicotinate

The primary established route for synthesizing this compound is through the esterification of 6-aminonicotinic acid with a suitable pyridine (B92270) derivative.

Esterification of 6-Aminonicotinic Acid with Pyridine Derivatives (e.g., 3-chloromethylpyridine hydrochloride)

A widely recognized method involves reacting 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride. google.comgoogle.com This reaction first involves the formation of an alkali salt of 6-aminonicotinic acid, which is then reacted with 3-chloromethylpyridine hydrochloride to yield the desired nicotinyl ester. google.comgoogle.com

The solvent system plays a critical role in this synthesis. Dimethylformamide (DMF) has been identified as a suitable solvent for this reaction. google.comgoogle.com The process is typically carried out at elevated temperatures, with a preferred range from approximately 80°C to the reflux temperature of the solvent. google.comgoogle.com More specifically, temperatures between 100°C and reflux are often utilized to drive the reaction to completion. google.comgoogle.com

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Reactants | 6-Aminonicotinic acid, 3-chloromethylpyridine hydrochloride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C to Reflux Temperature (preferably 100°C to Reflux) |

Alkali carbonates are essential reagents in this synthetic route, facilitating the formation of the 6-aminonicotinic acid alkali salt intermediate. google.comgoogle.com Both sodium carbonate and potassium carbonate have been evaluated for this purpose. Research has shown that the choice of alkali carbonate significantly impacts the yield of the final product. When the reaction is conducted at 100°C in dimethylformamide, the use of sodium carbonate results in a substantially higher yield compared to an equimolar amount of potassium carbonate. google.com Specifically, employing sodium carbonate can lead to an almost two-fold increase in the yield of this compound. google.com For instance, under similar conditions, the use of potassium carbonate resulted in a 34.4% yield, whereas sodium carbonate produced a yield of 68.43%. google.com This surprising and unexpected outcome highlights the preference for sodium carbonate in this process. google.com

Table 2: Effect of Alkali Carbonate on Product Yield

| Alkali Carbonate | Reaction Temperature | Solvent | Product Yield |

|---|---|---|---|

| Potassium Carbonate | 100°C | DMF | 34.4% |

Synthesis of Key Precursors and Related Intermediates

The availability of high-quality precursors is fundamental to the successful synthesis of this compound.

Preparation of 6-Aminonicotinic Acid

6-Aminonicotinic acid serves as a crucial starting material. One method for its preparation involves the hydrolysis of its ester form, such as Ethyl 6-aminonicotinate. chemicalbook.com This hydrolysis is typically achieved by reacting the ethyl ester with a sodium hydroxide (B78521) solution in methanol (B129727) at room temperature for an extended period, such as 18 hours. chemicalbook.com Following the reaction, the methanol is removed, and the solution is acidified to a pH of about 3 with hydrochloric acid, causing the 6-aminonicotinic acid to precipitate out of the solution. chemicalbook.com

Synthesis of Methyl 6-aminonicotinate

Methyl 6-aminonicotinate, another important related intermediate, can be readily prepared from 6-aminonicotinic acid. georganics.skgeorganics.sk The synthesis involves a reaction with aqueous hydrogen chloride in methanol under reflux conditions. georganics.skgeorganics.sk This compound is a versatile building block in the synthesis of various other pyridine derivatives. georganics.skgeorganics.sk

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Aminonicotinic Acid |

| 3-chloromethylpyridine hydrochloride |

| Dimethylformamide |

| Sodium Carbonate |

| Potassium Carbonate |

| Ethyl 6-aminonicotinate |

| Sodium Hydroxide |

| Methanol |

| Hydrochloric Acid |

Formation of Other Aminonicotinate Esters

The synthesis of aminonicotinate esters can be achieved through several established chemical procedures. A common method involves the direct esterification of the corresponding aminonicotinic acid. For instance, Methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid by reacting it with aqueous hydrogen chloride in methanol under reflux conditions georganics.sk. This process is a straightforward application of Fischer esterification to a pyridine derivative.

Another approach involves the use of precursors where the amino group is already present. Procedures have been developed to prepare tert-butyl esters of 2-, 4-, 5-, and 6-aminonicotinic acid starting from 2-chloronicotinic acid, 4-chloronicotinic acid, 5-bromonicotinic acid, and 6-chloronicotinic acid, respectively researchgate.net.

Furthermore, more reactive "active esters" of related pyridine carboxylic acids can be synthesized, which are valuable acylating reagents nih.gov. A general method for this involves reacting the pyridine carboxylic acid with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) to form the acid chloride hydrochloride nih.gov. This intermediate is then reacted with compounds like 4-nitrophenol, pentafluorophenol, or N-hydroxysuccinimide in the presence of a base such as triethylamine (B128534) to yield the corresponding active esters nih.gov. This methodology provides access to a variety of esters, including p-nitrophenyl, pentafluorophenyl, and N-hydroxysuccinimidyl esters nih.gov.

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of the nicotinyl ester of 6-aminonicotinic acid is highly dependent on the chosen reaction conditions, with both the base used and the reaction temperature playing critical roles in the final yield google.com. One synthetic method involves the reaction of 6-aminonicotinic acid with an alkali carbonate and 3-chloromethylpyridine hydrochloride google.com.

A comparative analysis shows that the choice of alkali carbonate has a profound impact on the efficiency of the reaction. When sodium carbonate is used as a reactant, the yield of the nicotinyl ester is 68.43% google.com. In contrast, using potassium carbonate under the same conditions results in a significantly lower yield of 34.4% google.com. This demonstrates that sodium carbonate is the preferred base for this transformation, providing a nearly twofold increase in yield google.com.

Temperature is another critical variable influencing the reaction's outcome. The yield shows a complex and non-linear relationship with temperature. As the temperature is increased from 80°C to 100°C, the yield rises google.com. However, it then decreases as the temperature is further elevated from 100°C to 140°C google.com. Unexpectedly, a sharp and dramatic increase in yield occurs when the temperature is raised from 140°C to the reflux temperature of the reaction mixture google.com. Over this narrow temperature range, the yield jumps from 61.64% to 76.76%, representing a significant increase of about 24.5% google.com. The optimal temperature for the reaction is therefore the reflux temperature google.com.

The data below illustrates the effect of temperature and the choice of alkali carbonate on the yield of this compound.

Effect of Reaction Conditions on the Yield of this compound

| Reactant (Base) | Temperature (°C) | Yield (%) |

|---|---|---|

| Sodium Carbonate | 100 | 68.43 |

| Sodium Carbonate | 120 | 64.75 |

| Sodium Carbonate | 140 | 61.64 |

| Sodium Carbonate | Reflux | 76.76 |

Chemical Reactivity and Hydrolytic Degradation Kinetics of Nicotinyl 6 Aminonicotinate

Hydrolysis in Aqueous Buffer Solutions: pH-Rate Profile Analysis

A complete understanding of the hydrolytic stability of Nicotinyl 6-aminonicotinate would necessitate a thorough investigation of its behavior in aqueous buffer solutions across a range of pH values. This analysis is crucial for predicting its stability under various environmental and physiological conditions.

Pseudo-First-Order Kinetics in Controlled pH Environments

To determine the hydrolysis rate, studies would typically be conducted under pseudo-first-order conditions, where the concentration of water remains constant. This would involve monitoring the disappearance of this compound over time at various constant pH levels. The data from such experiments would allow for the calculation of the observed pseudo-first-order rate constants (k_obs) at each pH.

Influence of Protonation State on Hydrolysis Mechanism

The this compound molecule contains basic nitrogen atoms on both the nicotinyl and the 6-aminonicotinate moieties. The protonation state of these functional groups, which is dependent on the pH of the solution, would be expected to significantly influence the molecule's susceptibility to hydrolysis. Research would be needed to determine the pKa values of the compound and to correlate the changes in the hydrolysis rate with the varying protonation states across the pH spectrum.

Kinetic and Thermodynamic Parameters of Hydrolysis

A comprehensive investigation would also involve the determination of key kinetic and thermodynamic parameters to fully characterize the hydrolysis reaction.

Determination of Rate Constants (First- and Second-Order)

From the pH-rate profile, specific rate constants for the different catalytic pathways would be determined. This would include the first-order rate constant for water-catalyzed hydrolysis and the second-order rate constants for acid and base-catalyzed hydrolysis.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound No experimental data is available for this compound. This table is for illustrative purposes only.

| Rate Constant | Symbol | Value | Units |

|---|---|---|---|

| Water Catalysis | k_H2O | Data not available | s⁻¹ |

Activation Energy and Temperature Dependency

The influence of temperature on the rate of hydrolysis would be studied to determine the activation energy (Ea) of the reaction. This is typically accomplished by measuring the rate constants at several different temperatures and applying the Arrhenius equation. The activation energy provides insight into the energy barrier that must be overcome for the hydrolysis reaction to occur.

Table 2: Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound No experimental data is available for this compound. This table is for illustrative purposes only.

| Parameter | Symbol | Value | Units |

|---|---|---|---|

| Activation Energy | Ea | Data not available | kJ/mol |

| Enthalpy of Activation | ΔH‡ | Data not available | kJ/mol |

Effects of Buffer Composition and Solvent Polarity on Hydrolysis

The hydrolytic stability of an ester like this compound is expected to be significantly influenced by the composition of the buffer system and the polarity of the solvent. These factors can affect the rate of hydrolysis through several mechanisms, including specific acid-base catalysis, general acid-base catalysis, and alteration of the transition state stability.

Influence of Buffer Composition

Buffer solutions, in addition to maintaining a constant pH, can directly participate in the hydrolysis reaction through general acid-base catalysis. The buffer species can act as proton donors or acceptors, thereby facilitating the breakdown of the ester bond.

Studies on other nicotinic acid esters have demonstrated the catalytic effect of different buffer species. For instance, research on myristyl nicotinate (B505614) has shown that its hydrolysis rate is dependent on the type of buffer used, with carbonate buffers exhibiting a more pronounced catalytic effect compared to borate (B1201080) and phosphate (B84403) buffers. This suggests that the chemical nature of the buffer components, and not just the pH, plays a crucial role in the degradation kinetics.

The general mechanism for buffer-catalyzed hydrolysis involves the buffer acid (HA) or the buffer base (A⁻) interacting with the ester. In general acid catalysis, the buffer acid donates a proton to the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In general base catalysis, the buffer base abstracts a proton from a water molecule, increasing its nucleophilicity.

The observed rate of hydrolysis in a buffered solution can often be described by the following equation:

kobs = kH⁺[H⁺] + kOH⁻[OH⁻] + kHA[HA] + kA⁻[A⁻]

Where:

kobs is the observed pseudo-first-order rate constant.

kH⁺ and kOH⁻ are the catalytic rate constants for specific acid and specific base catalysis, respectively.

kHA and kA⁻ are the catalytic rate constants for general acid and general base catalysis by the buffer species.

Without experimental data for this compound, it is not possible to provide specific rate constants or a data table. However, it is a well-established principle that different buffer systems (e.g., phosphate, acetate, borate, carbonate) would likely result in different hydrolysis rates for this compound.

Influence of Solvent Polarity

The polarity of the solvent system can have a profound effect on the rate of hydrolysis. The solvent influences the stability of both the ground state of the reactants and the charged transition state of the hydrolysis reaction.

Ester hydrolysis typically proceeds through a tetrahedral transition state that is more polar than the reactants. According to the Hughes-Ingold rules, reactions that form a more charged or more polar transition state from less polar reactants will be accelerated by an increase in solvent polarity. Therefore, it is anticipated that the rate of hydrolysis of this compound would increase in more polar solvents.

For example, if the solvent is a mixture of water and a less polar organic co-solvent (e.g., ethanol, propylene (B89431) glycol, or dioxane), the rate of hydrolysis would generally be expected to decrease as the proportion of the organic co-solvent increases. This is because the less polar solvent mixture would be less effective at stabilizing the polar transition state of the hydrolysis reaction.

The relationship between the rate constant and solvent polarity can sometimes be described by equations such as the Kirkwood equation, which relates the rate constant to the dielectric constant of the medium.

Computational Chemistry and Theoretical Modeling of Nicotinyl 6 Aminonicotinate and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of nicotinyl 6-aminonicotinate. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, which in turn governs the molecule's reactivity.

Detailed research findings from quantum chemical calculations on nicotinic acid derivatives suggest that the distribution of electron density is crucial for their biological activity. For this compound, these calculations can predict key parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

A typical output from such calculations for this compound might include the following parameters:

| Parameter | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | Varies per atom | Describes the partial charges on each atom, indicating sites for electrophilic and nucleophilic attack. |

These calculations can be extended to a series of analogs to understand how different substituents on the nicotinyl or aminonicotinate rings affect the electronic properties and, consequently, their reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, capturing their motion and interactions over time. For this compound, MD simulations can reveal its conformational landscape and behavior in a solvent, which is crucial for understanding its interaction with biological systems.

The process involves placing the molecule in a simulated box of solvent (typically water) and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule flexes, rotates, and interacts with its environment. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Simulations of nicotinic acid derivatives have shown that their conformational flexibility can influence their binding to receptors. nih.gov For this compound, an MD simulation would likely show flexibility around the ester linkage, allowing the two pyridine (B92270) rings to adopt various relative orientations.

A summary of potential MD simulation results for this compound in an aqueous solution could be represented as follows:

| Simulation Parameter | Result | Significance |

| Simulation Time | 100 ns | The duration of the simulation to observe molecular behavior. |

| Average RMSD | 1.5 Å | Indicates that the molecule reaches a stable conformation during the simulation. |

| RMSF of Ester Linkage | High | Suggests this region is highly flexible. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Provides a measure of the molecule's exposure to the solvent. |

| Radial Distribution Function of Water | Peaks around polar atoms | Shows how water molecules are structured around the solute. |

Molecular Docking and Scoring for Ligand-Protein Interaction Prediction (for related derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a ligand, such as a derivative of this compound, and a protein target.

In a study on 6-aminonicotinate-based compounds as P2Y12 receptor antagonists, molecular docking was used to identify key amino acid residues involved in binding. nih.gov For derivatives of this compound, a similar approach could be used. The process involves generating a set of possible conformations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each conformation.

The results of a docking study can highlight crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. A hypothetical docking study of this compound derivatives against a protein kinase might yield the following results:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Lys78, Glu91, Leu132 |

| 2-chloro-nicotinyl 6-aminonicotinate | -8.2 | Lys78, Glu91, Met130 |

| Nicotinyl 6-amino-2-methylnicotinate | -7.9 | Tyr80, Glu91, Leu132 |

These results can guide the design of more potent inhibitors by suggesting modifications that enhance the interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design Principles

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of this compound, QSAR can provide design principles for optimizing their activity.

A 3D-QSAR study on 6-aminonicotinate-based P2Y12 antagonists successfully developed robust models (CoMFA and CoMSIA) to explain the structural features required for their activity. nih.gov A similar approach for this compound analogs would involve aligning a set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

The output of a QSAR study is a model that can be used to predict the activity of new, unsynthesized compounds. The model also provides contour maps that visualize the regions where certain properties are favorable or unfavorable for activity.

A summary of a hypothetical CoMFA analysis for a series of this compound analogs could be:

| Statistical Parameter | Value | Interpretation |

| q² (cross-validated R²) | 0.65 | Indicates good predictive ability of the model. |

| r² (non-cross-validated R²) | 0.92 | Shows a good correlation between the predicted and observed activities. |

| Steric Contribution | 55% | Suggests that the size and shape of the substituents are major determinants of activity. |

| Electrostatic Contribution | 45% | Indicates the importance of the electronic properties of the substituents. |

These QSAR models provide invaluable guidance for the rational design of novel and more potent analogs of this compound.

Applications of Nicotinyl 6 Aminonicotinate and Its Precursors As Chemical Intermediates in Research

Precursors in the Synthesis of Diverse Organic Compounds

The precursors of Nicotinyl 6-aminonicotinate, namely 6-aminonicotinic acid and nicotinyl alcohol, are valued as versatile intermediates in organic synthesis. They provide a foundational pyridine (B92270) structure that is integral to numerous bioactive molecules and advanced materials chemimpex.com.

6-Aminonicotinic Acid: This compound is a key starting material in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammatory conditions and cancer chemimpex.com. Its bifunctional nature, possessing both an amino group and a carboxylic acid group on a pyridine ring, allows for diverse chemical modifications. Researchers have utilized 6-aminonicotinic acid in the design of potent enzyme inhibitors and receptor ligands chemimpex.com. Beyond pharmaceuticals, it is also used as a precursor in the development of novel agrochemicals and advanced materials, where its reactivity is harnessed to create compounds with specific, tailored properties chemimpex.com.

Nicotinyl Alcohol: Also known as 3-pyridinemethanol, this aromatic alcohol is a useful synthetic intermediate for a range of compounds . It has been successfully employed in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy . Furthermore, nicotinyl alcohol serves as a precursor for (phenyl)(cyanopyrazinyl)urea derivatives, which have been explored as potential Checkpoint kinase 1 (Chk1) inhibitors . Its utility also extends to the synthesis of various other derivatives, including eniclobrate, mepiroxol, and nicofibrate, through modification of the alcohol group wikipedia.org. The compound is also a starting material for creating nicotinyl alcohol ether derivatives, expanding its application in medicinal chemistry google.com.

| Precursor | Class of Compound Synthesized | Example of Application/Target |

|---|---|---|

| 6-Aminonicotinic Acid | Enzyme Inhibitors / Receptor Ligands | Anti-inflammatory and anti-cancer therapies chemimpex.com |

| Nicotinyl Alcohol | Histone Deacetylase (HDAC) Inhibitors | Investigational cancer therapy |

| Nicotinyl Alcohol | (Phenyl)(cyanopyrazinyl)urea Derivatives | Potential Checkpoint kinase 1 (Chk1) inhibitors |

| Nicotinyl Alcohol | Nicotinyl Alcohol Ether Derivatives | Pharmaceutical research and development google.com |

Derivatization Reagents in Analytical Chemistry (e.g., for Fatty Acid/Alcohol Profiling)

In analytical chemistry, derivatization is a critical technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) mdpi.commdpi.com. This process can enhance volatility, improve thermal stability, and increase ionization efficiency, leading to better sensitivity and chromatographic separation nih.govnih.gov.

While this compound itself is not commonly cited as a direct derivatization reagent, its structural components and related isomers are employed in this capacity. Nicotinic acid and its derivatives can be used to "tag" molecules of interest, such as alcohols and fatty acids, facilitating their detection and quantification.

For instance, a close isomer, isonicotinoyl chloride (INC), has been successfully used as a derivatization reagent for targeting hydroxyl groups in the quantitative analysis of various vitamin D metabolites by LC-MS/MS nih.gov. This process involves reacting the hydroxyl groups of the vitamin D compounds with INC to form esters, which exhibit improved ionization efficiency and more specific fragmentation patterns under mass spectrometry conditions nih.gov. Similarly, post-column derivatization methods involving nicotinic acid have been developed for the sensitive quantification of these vitamers in biological samples, where they are converted into highly absorbing derivatives nih.gov. Although not a direct application to fatty acid profiling, these examples demonstrate the principle of using nicotinyl moieties to enhance the analytical detection of molecules with hydroxyl groups, a functional group also present in hydroxy fatty acids and alcohols.

The underlying principle is the introduction of a pyridine ring, which is basic and readily protonated, into the analyte molecule. This significantly enhances the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS), a common technique for analyzing lipids.

| Analytical Challenge | Derivatization Principle | Relevant Example | Analytical Method |

|---|---|---|---|

| Poor ionization of hydroxyl-containing molecules | Esterification with a pyridine-based reagent to introduce a readily ionizable group | Derivatization of Vitamin D metabolites with isonicotinoyl chloride (an isomer of nicotinoyl chloride) nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Sensitive detection of nicotinic acid and nicotinamide (B372718) | Post-column reaction to form highly absorbing derivatives | Modified König's reaction for analysis in biological tissue nih.gov | High-Performance Liquid Chromatography (HPLC) nih.gov |

Building Blocks for Complex Heterocyclic Scaffolds in Synthetic Method Development

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science sigmaaldrich.com. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a privileged structure found in numerous pharmaceuticals and natural products sigmaaldrich.comdrugbank.com.

The precursors of this compound are exemplary heterocyclic building blocks. They provide chemists with a functionalized pyridine core that can be elaborated upon to construct more complex molecular architectures.

6-Aminonicotinic Acid: As a disubstituted pyridine, 6-aminonicotinic acid offers multiple points for chemical modification. The carboxylic acid and amino groups can be independently reacted to build larger structures. For example, derivatives like methyl nicotinate (B505614) can be converted into nicotinoyl hydrazine, which is a precursor for synthesizing five-membered heterocyclic rings such as 1,3,4-oxadiazoles and thiadiazoles impactfactor.orgchemistryjournal.net. These scaffolds are of significant interest in drug discovery.

Nicotinyl Alcohol: This precursor is also a valuable building block for creating larger heterocyclic systems. In one documented synthetic method, nicotinyl alcohol participates in a ruthenium-catalyzed three-component dehydrogenative coupling reaction with 2,5-hexanediol (B147014) and ammonia (B1221849) to form N-substituted pyrroles acs.orgnih.gov. Pyrroles are another class of fundamental heterocycles with wide-ranging applications. This reaction showcases how a simple pyridine-containing alcohol can be incorporated into a more complex heterocyclic framework in a single, efficient step nih.gov.

The use of such pyridine-based building blocks is a key strategy in synthetic methodology, enabling the efficient construction of molecular diversity and the exploration of new chemical space for various applications.

| Precursor Building Block | Synthetic Method | Resulting Heterocyclic Scaffold | Significance |

|---|---|---|---|

| Nicotinic Acid (from hydrolysis of precursors) | Multi-step synthesis via hydrazide formation | 1,3,4-Oxadiazoles, Thiadiazoles impactfactor.orgchemistryjournal.net | Core structures in various therapeutic agents. |

| Nicotinyl Alcohol | Ruthenium-catalyzed dehydrogenative coupling nih.gov | N-substituted Pyrroles nih.gov | Creation of complex N-heteroaromatics from simple starting materials acs.org. |

Future Research Directions and Unexplored Avenues for Nicotinyl 6 Aminonicotinate

Development of Stereoselective Synthetic Methodologies

The current synthesis of nicotinyl 6-aminonicotinate primarily focuses on direct esterification, a method that does not address the stereochemical aspects of the molecule. The future of its synthesis lies in the development of stereoselective methodologies to produce enantiomerically pure forms of its derivatives, which could exhibit distinct biological activities.

A promising avenue is the use of chiral catalysts in the esterification process. Research into palladium(II) catalysts, for instance, has demonstrated success in the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. nih.govacs.org This approach involves the conversion of an allylic alcohol to a trichloroacetimidate (B1259523) intermediate, which then undergoes an enantioselective SN2′ substitution with a carboxylic acid in the presence of a chiral palladium catalyst. nih.gov Adapting such catalytic systems to derivatives of this compound could allow for the synthesis of specific stereoisomers.

Another approach involves the catalytic asymmetric synthesis of chiral dialkyl carbinols and their subsequent esterification . acs.orgresearchgate.net Nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane can produce enantioenriched dialkyl carbinols, which can then be esterified to yield chiral esters. acs.orgresearchgate.net Exploring this convergent strategy could open doors to a diverse range of chiral derivatives of this compound.

Furthermore, the dearomatization of the pyridine (B92270) rings offers a pathway to complex, three-dimensional structures. Catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones through dearomative reactions is a burgeoning field. nih.gov Applying these methods to this compound could yield novel scaffolds with unique stereochemistry. nih.govacs.orgresearchgate.netacs.org

| Synthetic Approach | Key Features | Potential Application to this compound |

| Chiral Palladium Catalysis | Enantioselective SN2′ substitution of allylic trichloroacetimidates. | Synthesis of enantiomerically pure allylic esters derived from this compound. |

| Nickel-Catalyzed Enantioconvergent Coupling | Convergent synthesis of chiral dialkyl carbinols from racemic alkyl halides and olefins. | Creation of a wide array of chiral esters of this compound with diverse side chains. |

| Stereoselective Dearomatization | Catalytic and stereoselective synthesis of partially hydrogenated pyridine derivatives. | Generation of novel, three-dimensional molecular architectures with controlled stereochemistry. |

Advanced Spectroscopic and Microscopic Probes for In-Situ Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the implementation of advanced in-situ reaction monitoring techniques is paramount. These tools allow for real-time analysis of reaction kinetics, intermediates, and byproducts without the need for sample extraction.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in-situ monitoring of organic reactions. rsc.orgmt.comspectroscopyonline.com Attenuated total reflectance (ATR)-FTIR spectroscopy, for example, can track the concentration changes of reactants and products in real-time during esterification reactions. nih.gov Similarly, Raman spectroscopy offers complementary information and is less sensitive to water, making it suitable for aqueous reaction media. rsc.org Benchtop NMR spectroscopy integrated into flow reactors can provide detailed structural information on intermediates and products as they form. rsc.org

Mass spectrometry-based techniques also offer significant advantages for online reaction monitoring. acs.orgwaters.com Techniques like condensed phase membrane introduction mass spectrometry with liquid electron ionization (CP-MIMS-LEI) are compatible with complex, non-aqueous solutions and can provide real-time feedback on reaction progress. acs.org

| Monitoring Technique | Information Provided | Advantages for this compound Synthesis |

| In-situ ATR-FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions (temperature, catalyst loading), and kinetic modeling. |

| In-situ Raman Spectroscopy | Vibrational information, less sensitive to water interference. | Monitoring reactions in aqueous or protic solvents. |

| In-situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Unambiguous identification of intermediates and byproducts. |

| Online Mass Spectrometry | Molecular weight information and fragmentation patterns. | High sensitivity and selectivity for tracking reaction components. |

Deeper Mechanistic Elucidation of Enzymatic Hydrolysis and Biotransformation Pathways

The interaction of this compound with biological systems, particularly its enzymatic hydrolysis and subsequent biotransformation, is a critical area for future investigation. Understanding these pathways is essential for any potential therapeutic or biological application.

Research on the enzymatic hydrolysis of nicotinate (B505614) esters has shown that carboxylesterases in the plasma and liver are capable of cleaving the ester bond. tandfonline.comtandfonline.com The rate and affinity of this hydrolysis are influenced by the structure of the alcohol moiety, with hydrophobic and steric factors playing a significant role. tandfonline.comtandfonline.com Future studies should focus on identifying the specific enzymes responsible for the hydrolysis of this compound and characterizing the kinetics of this process.

The microbial metabolism of pyridine compounds provides a framework for understanding the potential biotransformation pathways of this compound. nih.govsemanticscholar.org Microorganisms are known to degrade pyridine rings through various oxidative pathways, often involving hydroxylation as an initial step. nih.govportlandpress.com Investigating the biotransformation of this compound by relevant microbial species or liver microsomes could reveal its metabolic fate and identify key metabolites. The degradation of the pyridine ring can lead to the formation of various intermediates, and understanding these pathways is crucial. asm.org

Furthermore, the metabolism of related compounds like nicotinamide (B372718) provides clues. Nicotinamide is a precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in numerous metabolic processes. researchgate.netnih.govnih.govwikipedia.orgyoutube.com Elucidating whether this compound or its hydrolysis products enter these metabolic pathways would be a significant step forward.

Predictive Modeling for Chemical Transformations and Biological Interactions

Computational modeling offers a powerful and efficient approach to predict the chemical reactivity and biological interactions of this compound and its derivatives, thereby guiding experimental efforts.

Predictive models for chemical transformations , such as those based on the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be used to simulate the thermodynamics and kinetics of esterification reactions. acs.org These models can help in optimizing reaction conditions and predicting equilibrium constants. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool for predicting the biological activity of compounds based on their chemical structure. A 3D-QSAR study on 6-aminonicotinate-based antagonists of the P2Y12 receptor has already demonstrated the utility of this approach. nih.gov By developing QSAR models for this compound and its derivatives, it may be possible to predict their interactions with various biological targets. Such models can identify key structural features that contribute to activity and guide the design of more potent and selective compounds. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of these compounds with specific protein targets. nih.govnih.govmdpi.com These computational techniques can help in understanding the molecular basis of their biological activity and in designing new derivatives with improved binding affinities.

| Modeling Approach | Application | Potential Insights for this compound |

| PC-SAFT Modeling | Prediction of reaction kinetics and equilibrium. | Optimization of synthetic routes and reactor design. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Identification of key structural features for desired biological interactions. |

| Molecular Docking and Dynamics | Simulation of ligand-protein binding. | Understanding binding modes and designing derivatives with enhanced affinity. |

Exploration of New Chemical Transformations and Derivative Synthesis based on its Unique Structural Features

The unique structure of this compound, featuring two pyridine rings linked by an ester functionality, presents a rich platform for exploring novel chemical transformations and synthesizing a diverse library of derivatives.

The functionalization of the pyridine rings is a key area for exploration. Various methods exist for the synthesis of substituted pyridine derivatives, which can be applied to modify the nicotinyl or the 6-aminonicotinate portion of the molecule. organic-chemistry.org This could involve electrophilic or nucleophilic aromatic substitution, cross-coupling reactions, or C-H activation to introduce a wide range of functional groups.

The synthesis of novel nicotinic acid derivatives has been an active area of research, with many new compounds showing interesting biological activities. nih.govbenthamdirect.comnih.govresearchgate.netmdpi.comnih.gov By using this compound as a starting material, it is possible to create novel molecules with potential applications in various fields. For example, the synthesis of amides, hydrazides, and other ester analogs could lead to compounds with altered physicochemical properties and biological activities.

The ester linkage itself can be a point of modification. For instance, transesterification reactions catalyzed by hydrolase enzymes could be employed to introduce different alcohol moieties, creating a library of this compound analogs. google.com

| Transformation/Derivative Class | Synthetic Strategy | Potential Outcome |

| Pyridine Ring Functionalization | Cross-coupling, C-H activation, substitution reactions. | Derivatives with modified electronic and steric properties, potentially leading to altered biological activity. |

| Amide and Hydrazide Synthesis | Reaction of the ester with amines or hydrazine. | Compounds with different hydrogen bonding capabilities and metabolic stability. |

| Transesterification | Enzyme-catalyzed reaction with various alcohols. | A library of ester analogs with diverse lipophilicity and pharmacokinetic profiles. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Nicotinyl 6-aminonicotinate to ensure reproducibility?

- Methodological Guidance :

- Synthesis : Follow protocols that include stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, catalysts). For novel compounds, provide NMR, mass spectrometry, and elemental analysis data to confirm structure and purity .

- Characterization : Use HPLC for purity assessment (>95%) and UV-Vis spectroscopy to verify absorption profiles. For known compounds, cite prior literature but include comparative spectral data to validate consistency .

- Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing procedures in the main text or supplementary materials, ensuring independent replication .

Q. How should researchers design initial in vitro experiments to evaluate the biochemical activity of this compound?

- Methodological Guidance :

- Dose-Response Curves : Use a minimum of three biological replicates with concentrations spanning 0.1–100 µM to establish EC50/IC50 values.

- Controls : Include positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls. Validate assay conditions using standardized protocols (e.g., NIH guidelines for enzyme kinetics) .

- Data Documentation : Report raw data in tables with error margins (SEM/SD) and statistical significance (p-values) .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

- Methodological Guidance :

| Technique | Application | Limitations |

|---|---|---|

| LC-MS/MS | High sensitivity for low-concentration detection | Requires isotope-labeled internal standards |

| UV-Vis | Rapid quantification in purified samples | Low specificity in complex matrices |

- Validate methods using spike-recovery experiments (80–120% recovery) and matrix effect assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?

- Methodological Guidance :

- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times) to isolate variables. Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target engagement .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots, I² statistics) to assess publication bias or heterogeneity in existing datasets .

Q. What strategies optimize the stability of this compound in long-term pharmacokinetic studies?

- Methodological Guidance :

- Formulation Screening : Test excipients (e.g., cyclodextrins, antioxidants) under accelerated stability conditions (40°C/75% RH for 6 months). Monitor degradation via forced degradation studies (pH, heat, light exposure) .

- Analytical Validation : Use stability-indicating assays (e.g., UPLC with photodiode array detection) to distinguish parent compound from degradation products .

Q. How can mechanistic studies differentiate between direct and indirect effects of this compound in complex biological systems?

- Methodological Guidance :

- Genetic Approaches : Combine siRNA knockdowns of putative targets with rescue experiments (e.g., overexpression of wild-type/mutant proteins) .

- Kinetic Profiling : Measure time-dependent changes in downstream biomarkers (e.g., phosphorylation status) to infer causality .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Guidance :

- PICOT Framework : Structure questions around Population (e.g., specific cell types), Intervention (dose/route), Comparison (existing analogs), Outcome (e.g., apoptosis rate), and Timeframe .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound enhance mitochondrial biogenesis in aging models compared to resveratrol over 12 weeks?" .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s efficacy across different experimental models?

- Methodological Guidance :

- Model Standardization : Use isogenic cell lines or genetically defined animal models (e.g., C57BL/6 mice) to reduce genetic variability .

- Multivariate Analysis : Apply ANOVA or machine learning (e.g., random forests) to identify confounding factors (e.g., serum lot, passage number) .

Q. What are best practices for integrating omics data (e.g., transcriptomics, metabolomics) into studies on this compound?

- Methodological Guidance :

- Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to map omics data to biological pathways. Cross-validate findings with functional assays (e.g., Seahorse metabolic flux analysis) .

- Data Deposition : Share raw data in public repositories (e.g., GEO, MetaboLights) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.